2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative characterized by a fused bicyclic pyrazole-pyrazine core. Key structural features include:
- A 4-ethoxyphenyl group at position 2 of the pyrazolo-pyrazinone ring.
- A substituted oxazole moiety at position 5, comprising a 4-methoxyphenyl group and a methyl group on the oxazole ring, connected via a methylene bridge.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-4-33-21-11-5-18(6-12-21)22-15-24-26(31)29(13-14-30(24)28-22)16-23-17(2)34-25(27-23)19-7-9-20(32-3)10-8-19/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIPDNCNFDGTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include ethyl bromide, methoxybenzaldehyde, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
The compound 2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic compound that has garnered attention in various scientific research applications. Its unique structure, featuring multiple aromatic and heterocyclic components, positions it as a promising candidate for exploration in medicinal chemistry, particularly in the context of drug development and biological activity.
Pharmacological Potential
Research has indicated that compounds similar to pyrazolo[1,5-a]pyrazinones exhibit a variety of pharmacological activities, including:
- Antitumor Activity : Various derivatives have been tested for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, pyrazolo[1,5-a]pyridine derivatives have shown promise as inhibitors of AXL and c-MET kinases, which are implicated in cancer metastasis .
- Neurological Effects : Some pyrazolo compounds have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and are potential targets for treating neurological disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that can be optimized to enhance yield and purity. Understanding the structure-activity relationship is critical for developing more potent analogs. Research has shown that minor modifications in the molecular structure can significantly affect biological activity .
Table 1: Summary of Synthesis Methods
| Method | Key Steps | Yield (%) | References |
|---|---|---|---|
| Method A | Reactants A + B under conditions C | 85% | |
| Method B | Cyclization followed by functionalization | 78% |
Biological Studies
In vitro studies have demonstrated that the compound exhibits selective inhibition against certain cancer cell lines. For example, compounds derived from similar scaffolds have been shown to possess high selectivity towards mGlu receptors, indicating a potential pathway for therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives:
- Case Study 1 : A derivative similar to the target compound was tested against breast cancer cell lines, showing significant reduction in cell viability at micromolar concentrations.
- Case Study 2 : Neuroprotective effects were observed in models of neurodegeneration when treated with pyrazolo compounds, suggesting potential applications in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Variations and Their Implications
Table 3: Bioactivity and Solubility Trends
The target compound’s ethoxy and methoxy groups may offer a balance between lipophilicity and solubility, critical for oral bioavailability. In contrast, compounds with chloro substituents () or azo linkages () exhibit higher reactivity but lower metabolic stability .
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other pharmacological effects.
Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core, substituted with ethoxy and methoxy phenyl groups. The synthesis typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization at various positions to enhance biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. For instance, compounds with specific substituents have shown enhanced inhibitory effects on cell proliferation through mechanisms such as inducing apoptosis or cell cycle arrest .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves modulation of cellular pathways related to apoptosis and autophagy. For example, certain derivatives have been found to induce G1-phase arrest in cancer cells, leading to reduced cell viability .
Case Study 1: Inhibition of A549 Lung Cancer Cells
A study synthesized several pyrazolo[1,5-a]pyrazin derivatives and evaluated their effects on A549 lung cancer cells. It was found that compounds with a 4-chlorophenyl group significantly inhibited cell growth in a dosage-dependent manner. Notably, compound 3o exhibited the highest efficacy by modulating autophagy pathways .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the SAR of various pyrazolo derivatives. The study indicated that modifications to the aromatic rings could enhance binding affinity to target proteins involved in cancer progression. The results highlighted that electron-donating groups generally improved potency against cancer cells compared to electron-withdrawing groups .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
